molecular formula C9H7BrN2 B1393287 2-(3-bromophenyl)-1H-imidazole CAS No. 937013-66-6

2-(3-bromophenyl)-1H-imidazole

Cat. No. B1393287
M. Wt: 223.07 g/mol
InChI Key: NVNCBJALMQWYAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction and Density Functional Theory (DFT). These techniques provide insights into the compound’s molecular geometry, which can influence its physical and chemical properties .

Scientific Research Applications

Antimicrobial Properties

Imidazole derivatives, including structures similar to 2-(3-bromophenyl)-1H-imidazole, have been synthesized and tested for their antimicrobial activities. For example, derivatives such as 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole have shown significant antimicrobial activities, especially against Candida albicans (Narwal et al., 2012).

Synthesis and Characterization

Research has focused on the synthesis and structural characterization of imidazole derivatives. Studies like the one by Zhou Zhong-gao (2011) have explored the synthesis of imidazole compounds using improved methods, contributing to the understanding of their chemical properties (Zhou Zhong-gao, 2011).

Medicinal Chemistry

Imidazole derivatives have been explored for their potential in medicinal chemistry. Research involving compounds like 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole has included molecular docking studies to evaluate their interactions with proteins such as Candida albicans dihydrofolate reductase, indicating potential medicinal applications (Jayashree et al., 2019).

Advanced Synthesis Techniques

Advanced synthesis techniques have been developed for imidazole derivatives. Research by Lygin and Meijere (2009) demonstrates the creation of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing innovative methods in synthesizing complex imidazole structures (Lygin & Meijere, 2009).

Spectroscopic Analysis and Molecular Docking

Imidazole derivatives have been the subject of detailed spectroscopic analysis and molecular docking studies. Research has looked into their reactive properties using DFT and molecular dynamics simulations, providing insights into their chemical behavior and potential biological interactions (Thomas et al., 2018).

Crystal Structure and Molecular Docking Studies

Crystal structure analysis and molecular docking studies have been conducted on imidazole derivatives, such as those performed by Sharma et al. (2018). These studies contribute to the understanding of the molecular geometry and potential pharmaceutical applications of these compounds (Sharma et al., 2018).

properties

IUPAC Name

2-(3-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNCBJALMQWYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680745
Record name 2-(3-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-1H-imidazole

CAS RN

937013-66-6
Record name 2-(3-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of N-[2,2-bis(ethyloxy)ethyl]-3-bromobenzenecarboximidamide (2.85 g; 9.04 mmol; Step 2 above) in HCO2H (15 mL) was heated at 80° C. for 1 h and concentrated in vacuo (2×PhMe chase). The residue was purified by flash chromatography (MeOH/NH4OH/CH2Cl2), affording the title compound as a light pink solid. LC/MS (method A) tR 1.19 min, m/z 223, 225 (M+H, Br isotopes).
Name
N-[2,2-bis(ethyloxy)ethyl]-3-bromobenzenecarboximidamide
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Gao, F Wang, K Sui, J Du, G Li - Supramolecular Chemistry, 2015 - Taylor & Francis
One novel 1D polymer, [Cd 2 (m-BrPhHIDC) 2 (4,4′-bipy)(H 2 O) 2 ] n (1) (m-BrPhH 3 IDC = 2-(3-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid; 4,4′-bipy = 4,4′-bipyridine), has …
Number of citations: 2 www.tandfonline.com
RF Ding, SS Sun - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
C 22 H 22 Br 2 CoN 4 O 13 , monoclinic, C2/c (no. 15), a = 15.2953(19) Å, b = 14.9696(19) Å, c = 12.4221(15) Å, β = 92.725(2), V = 2841.0(6) Å 3 , Z = 4, R gt (F) = 0.0356, wR ref (F 2 ) = …
Number of citations: 2 www.degruyter.com

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